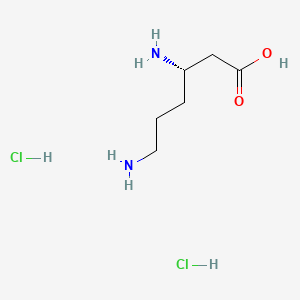
(3S)-3,6-diaminohexanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3,6-diaminohexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-diaminohexanoic acid dihydrochloride typically involves the reaction of lysine with hydrochloric acid. The process begins with the protection of the amino groups of lysine, followed by selective deprotection and subsequent reaction with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反应分析
Types of Reactions
(3S)-3,6-diaminohexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted lysine derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(3S)-3,6-diaminohexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in studies related to protein structure and function, as it can mimic lysine residues in proteins.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of (3S)-3,6-diaminohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
- (3S,5S)-3,5-diammoniohexanoate
- (3S)-3,6-diaminohexanoic acid (without dihydrochloride)
Uniqueness
(3S)-3,6-diaminohexanoic acid dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to its non-hydrochloride counterparts. This makes it particularly useful in aqueous solutions and biological studies where solubility is crucial.
属性
IUPAC Name |
(3S)-3,6-diaminohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYVUIIEUEADI-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)N)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](CC(=O)O)N)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)
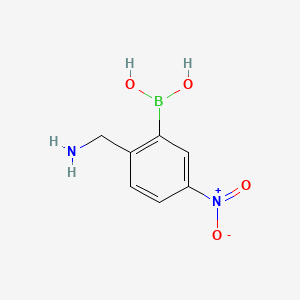

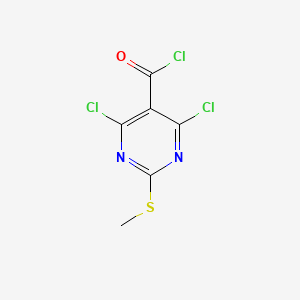
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

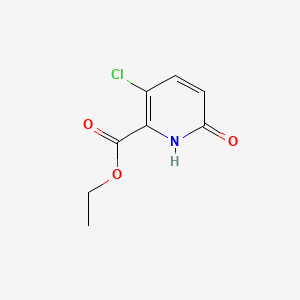
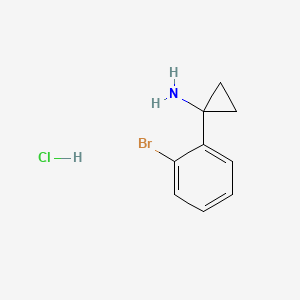
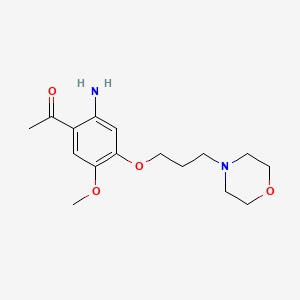
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
